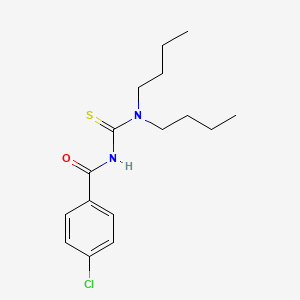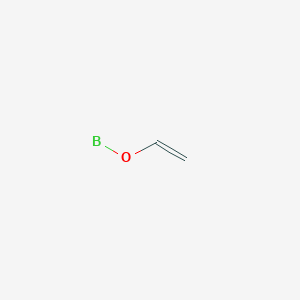
2-(2-Chloroethylthio)ethylthioethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethylthio)ethylthioethene is a chemical compound with the molecular formula C6H11ClS2 It is known for its unique structure, which includes a chloroethylthio group attached to an ethylthioethene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethylthio)ethylthioethene typically involves the reaction of 2-chloroethanol with thioethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a substitution mechanism where the hydroxyl group of 2-chloroethanol is replaced by the thio group from thioethanol .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves controlling the temperature, pressure, and concentration of reactants to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloroethylthio)ethylthioethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium ethoxide or potassium thiolate are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioethers depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Chloroethylthio)ethylthioethene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential use in developing therapeutic agents, especially in cancer research due to its structural similarity to mustard gas derivatives.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 2-(2-Chloroethylthio)ethylthioethene involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. This is similar to the mechanism of action of other alkylating agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Mustard: Another compound with similar structural features but with an oxygen atom in place of the ethene group.
Sulfur Mustard: Known for its use as a chemical warfare agent, it shares the chloroethylthio group but has a different overall structure.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in scientific research make it a compound of significant interest .
Propriétés
Numéro CAS |
114811-36-8 |
|---|---|
Formule moléculaire |
C6H11ClS2 |
Poids moléculaire |
182.7 g/mol |
Nom IUPAC |
1-(2-chloroethylsulfanyl)-2-ethenylsulfanylethane |
InChI |
InChI=1S/C6H11ClS2/c1-2-8-5-6-9-4-3-7/h2H,1,3-6H2 |
Clé InChI |
CBVAXGNCAZECCK-UHFFFAOYSA-N |
SMILES canonique |
C=CSCCSCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol](/img/structure/B14288596.png)

![Lithium, [(phenylsulfonyl)methyl]-](/img/structure/B14288606.png)







![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)
![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
